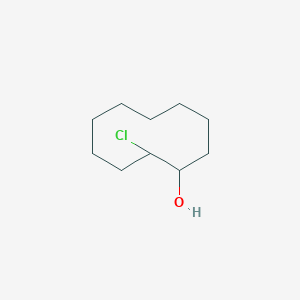![molecular formula C8H8N2 B14655300 1H-Pyrrolo[1,2-A][1,3]diazepine CAS No. 42424-05-5](/img/structure/B14655300.png)
1H-Pyrrolo[1,2-A][1,3]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[1,2-A][1,3]diazepine is a heterocyclic compound that has garnered significant attention due to its unique structural features and diverse biological activities. This compound consists of a fused pyrrole and diazepine ring system, which contributes to its pharmacological properties. It has been studied for its potential therapeutic applications, including its role as an anxiolytic, sedative, and antiepileptic agent .
Métodos De Preparación
The synthesis of 1H-Pyrrolo[1,2-A][1,3]diazepine can be achieved through various synthetic routes. One efficient method involves a one-pot three-component reaction using a seven-membered ring heterocyclic ketene aminal (HKA), an activated methylene compound, and either arylglyoxal monohydrates or salicylaldehyde . This method offers mild reaction conditions and does not require a catalyst, making it an attractive approach for synthesizing this compound.
Another approach involves the cyclization of bifunctional 1-(2-carboxyaryl) pyrrolecarbaldehyde under Ugi reaction conditions . This method leverages the electrophilic substitution in the pyrrole ring to form the diazepine cycle.
Análisis De Reacciones Químicas
1H-Pyrrolo[1,2-A][1,3]diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1H-Pyrrolo[1,2-A][1,3]diazepine has been extensively studied for its scientific research applications across various fields:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and natural products.
Medicine: It has potential therapeutic applications as an anxiolytic, sedative, and antiepileptic agent.
Industry: The compound’s unique structure makes it valuable for developing new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[1,2-A][1,3]diazepine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems in the central nervous system, particularly the gamma-aminobutyric acid (GABA) receptors . This modulation leads to its anxiolytic and sedative properties. Additionally, the compound’s antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
1H-Pyrrolo[1,2-A][1,3]diazepine can be compared with other similar compounds, such as:
Pyrrolo[1,2-A][1,4]diazepine: This compound also features a fused pyrrole and diazepine ring system but differs in the position of the nitrogen atoms.
Pyrido[1,2-A][1,3]diazepine: This compound contains a pyridine ring fused with a diazepine ring.
The uniqueness of this compound lies in its
Propiedades
Número CAS |
42424-05-5 |
|---|---|
Fórmula molecular |
C8H8N2 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
1H-pyrrolo[1,2-a][1,3]diazepine |
InChI |
InChI=1S/C8H8N2/c1-2-6-10-7-3-4-8(10)9-5-1/h1-7,9H |
Clave InChI |
AKKFAQPJRBPRKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=CC=CN2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
![[(4-Methylphenyl)(nitroso)amino]acetic acid](/img/structure/B14655220.png)
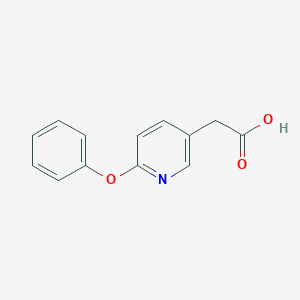
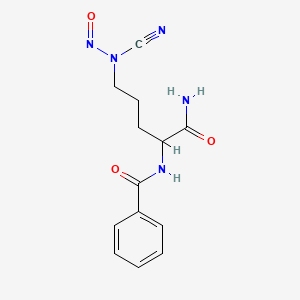
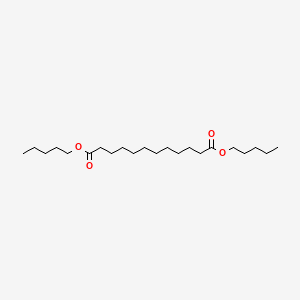

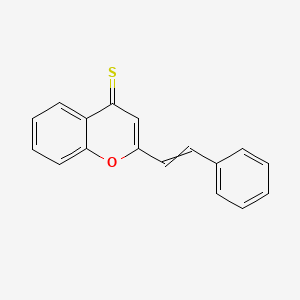
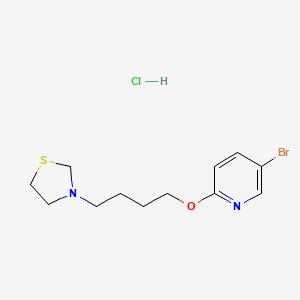


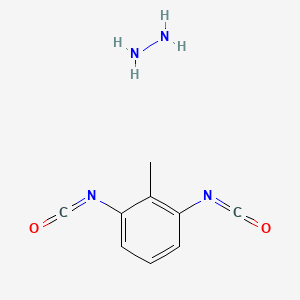

![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)
